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Compound of Interest

Benzyl 3-methylpiperazine-1-
Compound Name:
carboxylate

Cat. No. B1336696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and structural data for
Benzyl 3-methylpiperazine-1-carboxylate, a key intermediate in various synthetic
applications. Due to the limited availability of published experimental spectra in the public
domain, this document focuses on presenting verified physical properties and predicted
spectroscopic data, supplemented by standardized experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of Benzyl 3-methylpiperazine-1-carboxylate
are summarized below. This data is essential for the correct handling, storage, and analysis of
the compound.
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Property Value Source
Molecular Formula C13H18N202 PubChem[1][2]
Molecular Weight 234.29 g/mol PubChem[1][2]
Exact Mass 234.136827821 Da PubChem[1][2]
Monoisotopic Mass 234.136827821 Da PubChem[1]
Topological Polar Surface Area  41.6 A2 PubChem[1]
XLogP3 1.4 PubChem[2]

Spectroscopic Data

While comprehensive, experimentally-derived spectra for Benzyl 3-methylpiperazine-1-
carboxylate are not readily available in published literature, predicted mass spectrometry data
provides valuable insight for mass spectral analysis.

Mass Spectrometry (Predicted Data)

The following table outlines the predicted collision cross-section (CCS) values for various
adducts of Benzyl 3-methylpiperazine-1-carboxylate. This information is crucial for
interpreting high-resolution mass spectrometry results.
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Adduct m/z Predicted CCS (A2
[M+H]* 235.14411 155.4
[M+Na]* 257.12605 159.9
[M-H]- 233.12955 156.9
[M+NHa4]* 252.17065 169.2
[M+K]* 273.09999 156.6
[M+H-H-0]* 217.13409 146.5
[M+HCOO]~ 279.13503 171.2
[M+CHsCOO]~ 293.15068 186.7
M]* 234.13628 150.7
[M]~ 234.13738 150.7

Data sourced from
PubChemlLite.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS

data for a small organic molecule like Benzyl 3-methylpiperazine-1-carboxylate. These

protocols serve as a standard reference in the absence of compound-specific methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent should be based on the

solubility of the compound and the desired chemical shift window.

e 1H NMR Spectroscopy:

o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o Record the spectrum over a range of -1 to 12 ppm.

o Process the data with a line broadening of 0.3 Hz.

e 13C NMR Spectroscopy:
o Acquire the spectrum on the same instrument.
o Use a proton-decoupled pulse sequence.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds,
and an acquisition time of 1-2 seconds.

o Record the spectrum over a range of 0 to 220 ppm.

o Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or
NacCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of
the sample with dry KBr powder and pressing it into a transparent disk.

o Data Acquisition:

[e]

Use a Fourier-transform infrared (FTIR) spectrometer.

o

Record the spectrum over a range of 4000 to 400 cm~1.

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o

Perform a background scan of the empty sample compartment or the pure KBr pellet
before acquiring the sample spectrum.

Mass Spectrometry (MS)
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e Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

» Data Acquisition (Electrospray lonization - ESI):

o Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole
or time-of-flight analyzer) at a flow rate of 5-10 pL/min.

o Acquire the mass spectrum in both positive and negative ion modes.

o Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-
40 V, and a source temperature of 100-150 °C.

o Scan a mass range appropriate for the expected molecular weight of the compound (e.g.,
m/z 50-500).

Data Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural
confirmation of a synthesized chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Structural Characterization of Benzyl
3-methylpiperazine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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